KLF11 Human Pre-designed siRNA Set A

siRNA knockdown efficiency gene silencing validation RNAi reagent selection

KLF11 Human Pre-designed siRNA Set A is a validated RNAi tool containing three distinct siRNA duplexes targeting human KLF11 (TIEG2/FKLF1/MODY7), plus essential controls. Unlike single siRNAs, this multi-duplex design mitigates sequence-dependent variability and ensures robust, reproducible knockdown (≥70% guaranteed). Essential for cancer biology (pancreatic, lung, ovarian, gastric), MODY7 diabetes research, and ferroptosis/cardiotoxicity studies (sorafenib-induced). Avoid experimental failure from off-target or weak silencing; choose a functionally redundant set.

Molecular Formula C69H112N26O14
Molecular Weight 1529.8 g/mol
Cat. No. B013309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLF11 Human Pre-designed siRNA Set A
Molecular FormulaC69H112N26O14
Molecular Weight1529.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1
InChIKeySIROSQHTQDVQTI-JDJCIBPGSA-N
Commercial & Availability
Standard Pack Sizes1 set / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KLF11 Human Pre-designed siRNA Set A: Composition and Functional Context for Gene Silencing Studies


KLF11 Human Pre-designed siRNA Set A is a pre-designed small interfering RNA (siRNA) product specifically developed for the knockdown of human KLF11 (Krüppel-like factor 11), a zinc finger transcription factor also known as TIEG2, FKLF1, and MODY7 [1]. This set comprises three distinct siRNA duplexes designed to target different regions of the KLF11 mRNA, alongside essential transfection controls including a negative control, a positive control, and a FAM-labeled negative control [2]. KLF11 functions as a critical transcriptional regulator implicated in diverse physiological and pathological processes, including tumor suppression in pancreatic, lung, and ovarian cancers, regulation of insulin gene expression in maturity-onset diabetes of the young type 7 (MODY7), and modulation of neurotransmitter receptor genes and ferroptosis pathways [3].

KLF11 Human Pre-designed siRNA Set A: Why Generic or Single-Duplex Substitution Introduces Experimental Risk


Generic substitution of KLF11-targeting RNAi reagents is inadvisable due to the inherent sequence-dependent variability in siRNA knockdown efficiency and off-target potential. A single siRNA duplex, even when computationally optimized, may fail to achieve robust silencing in a given cellular context due to mRNA secondary structure, protein-binding site occlusion, or unanticipated sequence-dependent effects. The 'Set A' configuration, containing three independently designed siRNA duplexes, mitigates this risk by providing functional redundancy and enabling the identification of the optimal silencing sequence for the specific experimental system, a critical advantage over single-siRNA vials or heterogeneous esiRNA pools that lack discrete sequence identifiability [1]. Furthermore, KLF11 encodes three transcript variants producing two distinct protein isoforms, and the use of unvalidated or single-region targeting siRNAs risks incomplete isoform coverage or missed knockdown due to alternative splicing .

KLF11 Human Pre-designed siRNA Set A: Quantitative Differential Evidence versus Alternative RNAi Reagents


Performance Guarantee of ≥70% Knockdown versus Unvalidated Single-Duplex siRNA Reagents

KLF11 Human Pre-designed siRNA Set A offers a vendor-backed performance guarantee stipulating that at least two of the three provided siRNA duplexes will achieve ≥70% knockdown of KLF11 mRNA when used at a concentration of 10 nM, as assessed by quantitative RT-PCR [1]. In contrast, single, non-guaranteed siRNA duplexes from alternative sources lack this assurance, placing the burden of validation and the risk of failed knockdown entirely on the end user. This guarantee provides a quantitative benchmark that is absent from non-validated catalog siRNAs or chemically modified anti-KLF11 siRNAs sold without performance data [2].

siRNA knockdown efficiency gene silencing validation RNAi reagent selection

Empirical KLF11 Knockdown Efficacy in Gastric Cancer Models: Functional Validation of siRNA-Mediated Silencing

The functional efficacy of KLF11 siRNA has been empirically demonstrated in peer-reviewed studies. In gastric cancer cell lines BGC823 and HGC27, transfection with KLF11-specific siRNA resulted in a significant inhibition of KLF11 protein expression, which was accompanied by a corresponding decrease in Twist1 expression and subsequent attenuation of gastric cancer cell invasion and migration [1]. This published validation provides a functional benchmark, confirming that siRNA-mediated KLF11 silencing produces a measurable phenotypic outcome beyond mere mRNA reduction, a level of validation that generic or uncharacterized siRNAs often lack [2].

gastric cancer tumor invasion Twist1 regulation

KLF11 as a Multidimensional Therapeutic Target: Pathway Convergence Across Cancer, Diabetes, and Cardiovascular Disease

KLF11 is not a narrow, single-pathway target but rather a convergence point for multiple disease-relevant signaling cascades, increasing the scientific value of its silencing reagents. KLF11 has been characterized as a tumor suppressor with significantly downregulated expression in pancreatic cancer, lung cancer, ovarian cancer, and hematological malignancies [1]. It is causally linked to MODY7 diabetes through its regulation of insulin gene transcription [2]. Additionally, KLF11 has been implicated in sorafenib-induced cardiotoxicity, where its silencing via AAV9-shRNA significantly ameliorated cardiac dysfunction in vivo, and in the regulation of monoamine oxidase A expression in stress-response pathways . This target multiplicity contrasts with many transcription factors whose functional relevance is confined to a single disease area, thereby expanding the applicable research scope for KLF11 siRNA Set A.

tumor suppressor MODY7 diabetes ferroptosis drug-induced cardiotoxicity

Triple-Duplex Design versus Single-Duplex and Heterogeneous esiRNA Pools: Differential Risk Mitigation in RNAi Experiments

KLF11 Human Pre-designed siRNA Set A provides three discrete, identifiable siRNA duplexes, a design that fundamentally differs from both single-duplex vials and heterogeneous esiRNA pools. Single-duplex approaches are vulnerable to complete experimental failure if the chosen sequence proves ineffective due to mRNA secondary structure or sequence-specific off-target effects [1]. Conversely, MISSION esiRNA, which consists of a heterogeneous mixture of siRNA sequences generated by enzymatic digestion, provides pooled silencing but lacks the ability to attribute functional outcomes to a specific, reproducible siRNA sequence—a critical limitation for publication and reproducibility . The Set A configuration enables both functional redundancy (≥2 of 3 duplexes work) and sequence-specific identification of the most potent and selective duplex for downstream applications.

siRNA design off-target effects sequence-specific silencing

KLF11 Human Pre-designed siRNA Set A: Validated Application Scenarios in Cancer Biology, Metabolic Disease, and Transcriptional Regulation


Oncology Target Validation: Investigating KLF11 Tumor Suppressor Function in Pancreatic, Gastric, and Lung Cancer Models

KLF11 Human Pre-designed siRNA Set A is optimally deployed in cancer biology research requiring robust and reproducible silencing of this tumor suppressor transcription factor. Peer-reviewed studies have demonstrated that KLF11 expression is significantly downregulated in pancreatic, lung, and ovarian cancers, and that siRNA-mediated knockdown of KLF11 in gastric cancer cells (BGC823, HGC27) functionally inhibits cell invasion and migration via Twist1 regulation [1]. The triple-duplex design ensures that at least two siRNA sequences provide ≥70% knockdown, enabling researchers to confidently interrogate KLF11-dependent tumor suppressor pathways, epithelial-mesenchymal transition (EMT) regulation, and apoptotic responses across multiple cancer cell lines with minimal risk of failed silencing [2].

Metabolic Disease Research: Elucidating KLF11-Mediated Insulin Gene Regulation and MODY7 Pathobiology

KLF11 is a genetically validated locus for MODY7 diabetes, and its role as a transcriptional regulator of the insulin gene makes it a high-value target for metabolic disease research [1]. KLF11 Human Pre-designed siRNA Set A provides a validated tool for dissecting the transcriptional networks governing pancreatic beta-cell function and insulin secretion. The product's performance guarantee and multi-duplex design are particularly critical in primary islet cell or beta-cell line experiments, where transfection efficiency and cell viability are often limiting factors and the cost of failed experiments is high. Use of this validated siRNA set supports reproducible investigation of KLF11's role in glucose homeostasis and diabetes pathogenesis [2].

Cardio-Oncology and Ferroptosis Research: Probing KLF11-Mediated Pathways in Drug-Induced Cardiotoxicity

Recent high-impact findings have established KLF11 as a central mediator of sorafenib-induced ferroptotic cardiotoxicity, wherein sorafenib upregulates KLF11 expression, leading to transcriptional suppression of the ferroptosis inhibitor FSP1 and subsequent cardiomyocyte death [1]. In vivo studies demonstrated that cardiac-specific KLF11 silencing via AAV9-shRNA significantly ameliorates sorafenib-induced cardiac dysfunction. KLF11 Human Pre-designed siRNA Set A provides the in vitro counterpart for this discovery pathway, enabling researchers to mechanistically validate KLF11-dependent ferroptosis pathways in cardiomyocyte cell lines, to screen for small molecules that modulate KLF11 expression, and to generate preliminary data supporting in vivo AAV-shRNA or therapeutic siRNA development efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for KLF11 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.